molecular formula C17H14Br3N3O B11550802 N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide (non-preferred name)

N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11550802
M. Wt: 516.0 g/mol
InChI Key: WKCKGIAECFBZAY-RPOCDWGESA-N
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Description

N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a phenylprop-2-en-1-ylidene group and a tribromophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves the condensation of 3-phenylprop-2-en-1-al with 2,4,5-tribromoaniline in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions, often involving refluxing in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1E,2E)-N,3-Diphenyl-2-propen-1-imine: Shares a similar phenylprop-2-en-1-ylidene group but lacks the tribromophenylamino group.

    3-[(2E)-3-phenylprop-2-en-1-yl]pentane-2,4-dione: Contains a phenylprop-2-en-1-yl group but has different functional groups.

Uniqueness

N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to the presence of both the phenylprop-2-en-1-ylidene and tribromophenylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14Br3N3O

Molecular Weight

516.0 g/mol

IUPAC Name

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-2-(2,4,5-tribromoanilino)acetamide

InChI

InChI=1S/C17H14Br3N3O/c18-13-9-15(20)16(10-14(13)19)21-11-17(24)23-22-8-4-7-12-5-2-1-3-6-12/h1-10,21H,11H2,(H,23,24)/b7-4+,22-8+

InChI Key

WKCKGIAECFBZAY-RPOCDWGESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC2=CC(=C(C=C2Br)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CNC2=CC(=C(C=C2Br)Br)Br

Origin of Product

United States

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